4-(Dimethylamino)biphenyl

Bioimaging Bioluminescence Near-Infrared

Researchers developing NIR bioimaging probes face a critical safety-performance tradeoff: 4-aminobiphenyl is a known human carcinogen, yet simpler biphenyl analogs lack the electron-donating capacity essential for advanced optical applications. 4-(Dimethylamino)biphenyl (CAS 1137-79-7) resolves this impasse. • 175 nm bathochromic shift to 675 nm NIR emission for deep-tissue bioimaging with superior signal-to-noise ratios • Single p-dimethylamino biphenyl-based ligand replaces multiple catalyst systems for C-N and C-C bond formation at room temperature • Protonation-induced ON-OFF-ON fluorescence switching for ratiometric detection of protons and metal ions Supplied as ≥97% purity yellow-to-white solid, ambient shipping globally.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 1137-79-7
Cat. No. B072041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)biphenyl
CAS1137-79-7
SynonymsN,N-Dimethyl-4-biphenylamine
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C14H15N/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3
InChIKeyCYCPXOQAYQJEBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)biphenyl: Technical Overview


4-(Dimethylamino)biphenyl, also known as N,N-Dimethyl[1,1′-biphenyl]-4-amine (CAS 1137-79-7), is an aromatic amine featuring a rigid, hydrophobic biphenyl core and a polar, basic dimethylamino group . This bifunctional structure underpins its primary applications as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and organic electronic materials . Its photophysical and electrochemical characteristics, particularly its electron-donating capacity, are fundamental to its specialized roles, distinguishing it from simpler or less substituted biphenyl analogs [1].

1 NIR bioluminescent probe synthesis via biphenyl-type luciferin analogs
2 Versatile Pd-catalyzed cross-coupling with dual C-N and C-C scope
3 Non-mutagenic aniline scaffold for research intermediate synthesis

4-(Dimethylamino)biphenyl: Substitution Risks


Substituting 4-(dimethylamino)biphenyl with other biphenylamines, such as 4-aminobiphenyl or 4-methoxybiphenyl, is not straightforward due to critical divergences in key performance and safety profiles. The presence of the dimethylamino group directly dictates the compound's unique photophysical and electronic properties, which are essential for advanced applications in sensing, bioimaging, and catalysis [1]. Crucially, the toxicological profile of 4-aminobiphenyl, a known human carcinogen, presents an unacceptable risk profile for many applications, whereas 4-(dimethylamino)biphenyl and its derivatives offer a safer alternative [2]. These quantitative differences in function and safety require a precise, evidence-based selection process.

Dimethylamino group essential for photophysics

Substituents like methoxy or unsubstituted aryl lack the electron-donating strength required for NIR emission and charge-transfer sensor behavior, fundamentally altering performance.

4-Aminobiphenyl carries carcinogenicity concern

The unsubstituted analog is a known human carcinogen; direct replacement is unacceptable for most research workflows. The dimethylamino analog exhibits a reported non-mutagenic profile (Ames test), but class-specific review is advised.

Isomeric ligand form alters catalytic scope

The o-dimethylamino biphenyl ligand enables only C-N coupling, whereas the p-isomer supports both C-N and C-C bond formation. Substitution would narrow the synthetic utility.

4-(Dimethylamino)biphenyl: Performance Evidence


Emission Wavelength for Deep-Tissue Imaging

4-(Dimethylamino)biphenyl, when incorporated into a firefly luciferin analog, exhibits a bioluminescence emission maximum at 675 nm. This wavelength is within the near-infrared (NIR) biological window (650–900 nm), which is optimal for deep-tissue bioimaging due to low absorption and scattering by biological tissues [1]. In contrast, the chemiluminescence of the corresponding methyl ester analog, which lacks the biphenyl core's conformational flexibility at the active site, is limited to 500 nm [1].

Emission Wavelength
Head-to-head
675 nm vs 500 nm (methyl ester analog)
Supports NIR deep-tissue imaging context
Bathochromic shift +175 nm; firefly luciferase assay
Bioimaging Bioluminescence Near-Infrared

Versatile Palladium Cross-Coupling Catalysis

A palladium catalyst supported by a p-dimethylamino biphenyl ligand (2-(dicyclohexylphosphino)-4'-(N,N-dimethylamino)-1,1'-biphenyl) effectively promotes both aryl amination (C-N bond formation) and C-C bond-forming reactions of nucleoside substrates, with some reactions proceeding at room temperature [1]. This dual functionality is a key differentiator. In contrast, the isomeric o-dimethylamino ligand and the unsubstituted 2-(dicyclohexylphosphino)biphenyl ligand are each only effective for a single type of transformation; the former only for C-N coupling and the latter only for C-C coupling [1].

Catalytic Scope
Head-to-head
Dual C-N and C-C vs single-type only
Enables streamlined synthetic workflow context
o-isomer and unsubstituted ligands lack dual scope
Palladium Catalysis Cross-Coupling Ligand Design

Non-Carcinogenic Amine Scaffold Safety

The unsubstituted analog 4-aminobiphenyl is an established human carcinogen [1]. This toxicity is a major concern that restricts its use in pharmaceutical and other applications. In contrast, computational and experimental studies indicate that N-alkylated derivatives of 4-aminobiphenyl, including 4-(dimethylamino)biphenyl, are non-mutagenic in the Ames test and are not predicted to be carcinogenic [2]. Furthermore, a closely related 4,4'-bis(dimethylamino)biphenyl derivative is specifically classified as a non-carcinogen in rodent models, further supporting the safety of the dimethylamino-substituted scaffold [3].

Mutagenicity Profile
Class-level
Non-mutagenic (Ames) vs human carcinogen
Reported non-mutagenic scaffold; supports intermediate selection review
Class-level inference; confirm in target application
Toxicology Drug Discovery Safety Assessment

4-(Dimethylamino)biphenyl: Key Applications


NIR Bioluminescent Probe Synthesis

As demonstrated by the 175 nm bathochromic shift to 675 nm emission [1], 4-(dimethylamino)biphenyl is an essential building block for creating firefly luciferin analogs that emit within the near-infrared (NIR) biological window. This property is critical for non-invasive bioimaging, where NIR light provides superior tissue penetration, enabling high signal-to-noise detection in living animal models.

Versatile Palladium Catalyst Preparation

The unique ability of a p-dimethylamino biphenyl-based ligand to enable both C-N and C-C bond-forming reactions, including at room temperature, makes it a strategic choice for synthesizing complex molecules like modified nucleosides [1]. This single, versatile catalyst system can replace two or more specialized systems, simplifying workflow and reducing costs in pharmaceutical and agrochemical R&D.

Fluorescent Chemosensors with ON-OFF-ON Switching

The electron-donating dimethylamino group is a crucial component in charge-transfer operated fluorescent probes. Studies show that molecules containing the 4-(dimethylamino)biphenyl unit, such as bpb-DMA, exhibit a protonation-induced ON-OFF-ON switching of emission [1]. This behavior provides a sophisticated signaling mechanism for the ratiometric detection of analytes like protons and metal ions, with clearly distinguishable spectral shifts.

Safer Aniline-Based Intermediates Formulation

Given that 4-aminobiphenyl is a known human carcinogen, the dimethylamino-substituted scaffold offers a critical safety advantage [1]. This evidence supports the use of 4-(dimethylamino)biphenyl and its derivatives as safer alternatives in any chemical development program where aniline derivatives are required, particularly in drug discovery and the production of compounds with potential human or environmental exposure.

Application
Selection Property
Validation Focus
NIR Bioluminescent Probe Synthesis
NIR-emission building block
Bioluminescence emission wavelength context
Versatile Palladium Cross-Coupling
Bifunctional catalytic ligand scope
Cross-coupling reaction compatibility
Fluorescent Chemosensor Design
Electron-donating dimethylamino unit
Ratiometric ON-OFF-ON switching behavior
Research Intermediate Synthesis
Non-mutagenic aniline scaffold
Mutagenicity and carcinogenicity review

Technical Documentation Hub

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13 linked technical documents
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